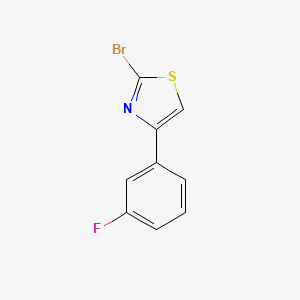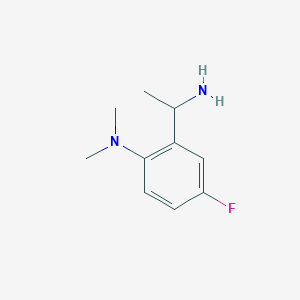
2-bromo-4-(3-fluorophenyl)Thiazole
Vue d'ensemble
Description
“2-bromo-4-(3-fluorophenyl)Thiazole” is a compound with the molecular formula C9H5BrFNS . It is a solid substance and is part of the thiazole class of compounds, which are known for their various pharmaceutical applications .
Synthesis Analysis
The synthesis of thiazole-based compounds has been reported in various studies . For instance, one study described the synthesis of thiazole-based thiourea derivatives from 2-bromo-1-(4-fluorophenyl)thiazole-1-one and phenyl isothiocyanates .
Molecular Structure Analysis
The molecular structure of “2-bromo-4-(3-fluorophenyl)Thiazole” includes a thiazole ring, which is a five-membered ring containing two heteroatoms (nitrogen and sulfur) . The InChI code for this compound is 1S/C9H5BrFNS/c10-9-12-8(5-13-9)6-1-3-7(11)4-2-6/h1-5H .
Physical And Chemical Properties Analysis
“2-bromo-4-(3-fluorophenyl)Thiazole” is a solid substance . Its molecular weight is 258.11 . The compound is stored in an inert atmosphere at 2-8°C .
Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties, which include antibacterial, antifungal, and antimalarial activities . “2-bromo-4-(3-fluorophenyl)Thiazole” could be explored for its potential to inhibit the growth of various pathogens. Its efficacy against drug-resistant strains could also be a significant area of research, considering the rising concern over antibiotic resistance.
Anticancer Properties
The thiazole ring is a common feature in many anticancer agents . Research into the anticancer applications of “2-bromo-4-(3-fluorophenyl)Thiazole” could involve studying its cytotoxic effects on cancer cells, its ability to induce apoptosis, and its potential to target specific cancer pathways or mutations.
Anti-Inflammatory and Analgesic Effects
Thiazole compounds have demonstrated anti-inflammatory and analgesic effects . Investigating “2-bromo-4-(3-fluorophenyl)Thiazole” in this context could lead to the development of new pain relief medications or anti-inflammatory drugs that could be used to treat chronic inflammatory diseases.
Antipsychotic and CNS Activity
Some thiazole derivatives exhibit central nervous system (CNS) activity, including antipsychotic effects . “2-bromo-4-(3-fluorophenyl)Thiazole” could be studied for its potential use in treating psychiatric disorders, such as schizophrenia or bipolar disorder, by examining its impact on neurotransmitter systems.
Antiviral and Anti-HIV Potential
Thiazole derivatives have been investigated for their antiviral properties, particularly against HIV . Research into “2-bromo-4-(3-fluorophenyl)Thiazole” could focus on its ability to interfere with viral replication or its potential to act as a reverse transcriptase inhibitor in the treatment of HIV.
Antioxidant Capabilities
The antioxidant properties of thiazole compounds are another area of interest . “2-bromo-4-(3-fluorophenyl)Thiazole” could be analyzed for its capacity to neutralize free radicals, which could have implications in preventing oxidative stress-related diseases or in preserving food and pharmaceutical products.
Mécanisme D'action
Target of Action
Thiazole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It is known that thiazole derivatives can interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been reported to have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .
Propriétés
IUPAC Name |
2-bromo-4-(3-fluorophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNS/c10-9-12-8(5-13-9)6-2-1-3-7(11)4-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEGZJLWJLHUCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CSC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101295714 | |
| Record name | 2-Bromo-4-(3-fluorophenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101295714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-4-(3-fluorophenyl)Thiazole | |
CAS RN |
886367-85-7 | |
| Record name | 2-Bromo-4-(3-fluorophenyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886367-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-(3-fluorophenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101295714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[2-(4-Sulfamoylphenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B1519560.png)
![2-[4-(2,4-Dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1519561.png)




![1-[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B1519569.png)




![4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1519576.png)